tert-butyl (2S)-2-(methylamino)butanoate hydrochloride
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Overview
Description
Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride is a chemical compound that features a tert-butyl ester group and a methylamino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved through various methods, including the use of flow microreactor systems which offer a more efficient and sustainable approach compared to traditional batch processes . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used in esterification reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity and interaction with other molecules . The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butylamine
- tert-Butyl alcohol
Uniqueness
Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride is unique due to the presence of both a tert-butyl ester group and a methylamino group, which confer distinct reactivity and stability compared to other tert-butyl derivatives . This combination of functional groups makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.
Properties
CAS No. |
2768300-56-5 |
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Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m0./s1 |
InChI Key |
FSRBOQHJPOTODY-FJXQXJEOSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
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